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Rhodium(3+);chloride;hydrate

Cat. No.: B13921170
M. Wt: 156.37 g/mol
InChI Key: OHAZQUAGLMWHLK-UHFFFAOYSA-M
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Description

Historical Trajectory and Seminal Contributions of Rhodium(III) Chloride Hydrate (B1144303) in Coordination and Organometallic Chemistry

The journey of rhodium(III) chloride hydrate is intrinsically linked to the discovery of rhodium itself by William Hyde Wollaston in 1803. justdial.com The first synthesis of rhodium(III) chloride was accomplished in the mid-19th century, opening the door to the exploration of its chemical properties. justdial.com A pivotal moment in its history was the recognition of its catalytic activity, particularly in the 1960s, for various reactions involving alkenes, carbon monoxide, and hydrogen. chemeurope.com

A seminal contribution of rhodium(III) chloride hydrate is its role as a starting material for a vast number of coordination and organometallic complexes. wikipedia.orgwikipedia.org Despite the complex nature of its aqueous solutions, which contain various chloro-aquo species, it readily undergoes substitution reactions with a wide range of ligands. wikipedia.org This reactivity has enabled the synthesis of countless rhodium complexes with tailored properties.

One of the most notable contributions is its role in the development of homogeneous catalysis. wikipedia.org The preparation of Wilkinson's catalyst, [RhCl(PPh₃)₃], a landmark achievement in the field, often starts from hydrated rhodium trichloride (B1173362). wikipedia.org This complex proved to be a highly efficient catalyst for the hydrogenation of olefins under mild conditions, revolutionizing organic synthesis. wikipedia.org

Furthermore, rhodium(III) chloride hydrate has been instrumental in the synthesis of a diverse range of organorhodium compounds. wikipedia.orgwikipedia.org Its reactions with olefins and carbon monoxide, often involving reduction from Rh(III) to Rh(I), have provided access to key intermediates and catalysts for industrial processes like hydroformylation and the Monsanto acetic acid process. wikipedia.orgwikipedia.org For instance, its reaction with ethylene (B1197577) leads to the formation of the chlorobis(ethylene)rhodium dimer, a valuable Rh(I) precursor. wikipedia.org

Significance of Rhodium(III) Chloride Hydrate as a Precursor in Diverse Research Fields

The importance of rhodium(III) chloride hydrate stems from its utility as a precursor for a multitude of rhodium-containing materials and molecules, impacting various scientific and industrial domains. chemimpex.comchemimpex.com

Catalysis: It is a fundamental starting material for creating both homogeneous and heterogeneous catalysts. chemimpex.comsafina.eu These catalysts are crucial in the petrochemical and pharmaceutical industries for processes such as hydrogenation, hydroformylation, oxidation, and carbonylation. justdial.comchemimpex.comchemimpex.com For example, it is used to prepare catalysts for the synthesis of acetic acid and for the isomerization of alkenes. cymitquimica.comsafina.euchemicalbook.com

Organic Synthesis: In synthetic organic chemistry, rhodium(III) chloride hydrate is a precursor to a wide array of reagents and catalysts. chemicalbook.com It is involved in C-C bond-forming reactions, the reduction of aromatic rings, and the hydrosilylation of unsaturated esters. chemicalbook.comalfachemic.comsigmaaldrich.com Its derivatives are used to synthesize complex organic molecules with high selectivity. acs.org

Materials Science: The compound serves as a precursor for the development of advanced materials. chemimpex.comchemimpex.com This includes the creation of rhodium-based alloys with high melting points and durability, as well as rhodium nanoparticles for applications in electrocatalysis and sensing. chemimpex.comalfachemic.com It is also used in the production of platinum-rhodium alloys for various industrial applications, including the manufacturing of glass fibers and LCD panels. safina.eu

Medicinal Chemistry: There is growing interest in the use of rhodium compounds as potential therapeutic agents. scirp.org Rhodium(III) chloride hydrate serves as a starting material for the synthesis of novel rhodium complexes that are being investigated for their anticancer properties. scirp.org

Scope and Research Imperatives in Rhodium(III) Chloride Hydrate Chemistry

The field of rhodium(III) chloride hydrate chemistry continues to evolve, with several key research imperatives and future directions.

Development of Novel Catalysts: A primary focus remains on the design and synthesis of new, more efficient, and selective rhodium-based catalysts. This includes the development of catalysts for green chemistry applications that minimize waste and environmental impact. pubcompare.ai Research is also directed towards understanding the mechanisms of rhodium-catalyzed reactions to improve catalyst design. acs.org

Advanced Materials: The synthesis of novel rhodium-containing nanomaterials with tailored properties for applications in energy, electronics, and medicine is a significant area of research. researchgate.netjustdial.com This includes the development of more active and stable electrocatalysts for fuel cells and water splitting. researchgate.net

Medicinal and Biological Applications: The exploration of rhodium complexes derived from rhodium(III) chloride hydrate for biological and medicinal purposes is an expanding field. nih.gov This includes the development of targeted protein inhibitors and new metallopharmaceuticals. scirp.orgnih.gov

Understanding Fundamental Chemistry: Despite its widespread use, there are still aspects of the fundamental chemistry of rhodium(III) chloride hydrate and its aqueous solutions that are not fully understood. wikipedia.org Further research is needed to fully characterize the various species present in solution and their reactivity. wikipedia.org This fundamental knowledge is crucial for controlling the synthesis of new rhodium compounds and for optimizing catalytic processes.

Interactive Data Tables

Properties of Rhodium(III) Chloride Hydrate

PropertyValueSource
Chemical Formula RhCl₃·xH₂O scbt.com
Appearance Red to purple solid; Red-brown crystalline solid pubcompare.aicymitquimica.com
Molecular Weight 209.26 g/mol (anhydrous basis) sigmaaldrich.comsigmaaldrich.com
Melting Point 100 °C (decomposes) chemimpex.comsigmaaldrich.com
Solubility Soluble in water and alcohol cymitquimica.comthermofisher.in
CAS Number 20765-98-4 chemimpex.comchemimpex.com

Applications of Rhodium(III) Chloride Hydrate as a Precursor

FieldSpecific ApplicationSource
Catalysis Preparation of catalysts for hydrogenation, hydroformylation, and oxidation chemimpex.comchemimpex.comsafina.eu
Organic Synthesis Synthesis of complex organic molecules, including pharmaceuticals chemimpex.comchemicalbook.comacs.org
Materials Science Creation of rhodium-based alloys and nanoparticles chemimpex.comsafina.eualfachemic.com
Medicinal Chemistry Synthesis of potential anticancer agents scirp.org
Electroplating Coating surfaces with a thin layer of rhodium chemimpex.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClH2ORh+2 B13921170 Rhodium(3+);chloride;hydrate

Properties

Molecular Formula

ClH2ORh+2

Molecular Weight

156.37 g/mol

IUPAC Name

rhodium(3+);chloride;hydrate

InChI

InChI=1S/ClH.H2O.Rh/h1H;1H2;/q;;+3/p-1

InChI Key

OHAZQUAGLMWHLK-UHFFFAOYSA-M

Canonical SMILES

O.[Cl-].[Rh+3]

Origin of Product

United States

Synthetic Methodologies and Preparation Protocols for Rhodium Iii Chloride Hydrate and Its Research Grade Forms

Diverse Synthetic Routes from Precursor Materials (e.g., Rhodium Oxide, Chlororhodate Solutions)

The preparation of rhodium(III) chloride hydrate (B1144303) can be initiated from several precursor materials, with common industrial and laboratory methods starting from rhodium metal, rhodium oxides, or chlororhodate solutions.

One prevalent method involves the use of hydrated rhodium oxide as a precursor. In this process, the hydrated oxide, often represented as Rh₂O₃·5H₂O, is treated with hydrochloric acid. chemicalbook.com The resulting solution is then carefully evaporated to yield the dark red, water-soluble rhodium(III) chloride hydrate. chemicalbook.com A detailed method for preparing high-purity rhodium trichloride (B1173362) starts with a rhodium-containing acidic solution, which is neutralized to precipitate hydrated rhodium hydroxide (B78521). google.com This precipitate is then washed and redissolved in hydrochloric acid to form a pure rhodium chloride solution, which is subsequently crystallized. google.com

Another significant pathway begins with chlororhodate solutions, such as hexachlororhodic acid (H₃RhCl₆) or its salts (e.g., Na₃RhCl₆). wikipedia.org These salts are often intermediates in the purification of rhodium from other platinum group metals. wikipedia.org The acidic salt, H₃RhCl₆, can be obtained from the sodium salt via ion exchange chromatography. wikipedia.org Subsequent recrystallization of this acid from water affords the hydrated rhodium trichloride. wikipedia.org Alternatively, a patented method describes the reduction of a chlororhodate solution to produce highly active rhodium powder, which is then chlorinated and dissolved in hydrochloric acid to form a chlororhodic acid solution. google.com The final rhodium(III) chloride hydrate is obtained through rotary evaporation of this solution. google.com

Direct chlorination of rhodium sponge metal at elevated temperatures (200–300 °C) produces anhydrous rhodium(III) chloride, a compound that is insoluble in water. wikipedia.org For applications requiring the soluble hydrate, an alternative is the electrolytic dissolution of rhodium powder in hydrochloric acid using a U-shaped electrolytic cell with an alternating current, followed by concentration and crystallization. google.com

A comparison of common starting materials and the general approach for each is summarized below.

Starting MaterialGeneral Synthetic ApproachKey IntermediatesReference
Hydrated Rhodium Oxide (Rh₂O₃·nH₂O)Dissolution in hydrochloric acid, followed by evaporation and crystallization.Rhodium hydroxide precipitate chemicalbook.comgoogle.com
Chlororhodate Salts (e.g., Na₃RhCl₆)Conversion to hexachlororhodic acid (H₃RhCl₆) via ion exchange, followed by recrystallization from water.Hexachlororhodic acid (H₃RhCl₆) wikipedia.org
Rhodium Metal PowderDirect chlorination at high temperature or electrolytic dissolution in HCl.Anhydrous RhCl₃ or Chlororhodic acid wikipedia.orggoogle.com
Chlororhodate SolutionReduction to Rh powder, followed by chlorination, dissolution in HCl, and rotary evaporation.Rhodium powder, Chlororhodic acid google.com

Optimized Synthesis of Specific Hydration States (e.g., RhCl₃·3H₂O) for Research Applications

The commercially available and most commonly used form of rhodium(III) chloride hydrate is the trihydrate, RhCl₃·3H₂O. wikipedia.org The synthesis of specific hydration states is primarily controlled by the final evaporation and drying conditions of the rhodium chloride solution.

For instance, treating hydrated rhodium oxide with hydrochloric acid and carefully evaporating the solution can yield rhodium trichloride tetrahydrate (RhCl₃·4H₂O). chemicalbook.com The more common trihydrate is typically produced by recrystallizing hexachlororhodic acid (H₃RhCl₆) from an aqueous solution. wikipedia.org The stoichiometry of the hydrate, denoted as RhCl₃·xH₂O, is dependent on the drying conditions during isolation.

A widely used technique to obtain the hydrated salt from chlororhodic acid (H₃RhCl₆) is rotary evaporation. This method allows for controlled removal of the solvent and excess hydrochloric acid at moderate temperatures (e.g., 50–85 °C), facilitating the crystallization of RhCl₃·xH₂O. google.com The precise control over temperature and pressure afforded by rotary evaporation is crucial for obtaining a consistent hydration state suitable for research applications where stoichiometry is important.

Purification and Isolation Techniques for High-Purity Rhodium(III) Chloride Hydrate

Achieving high purity is critical for the use of rhodium(III) chloride hydrate in catalysis and other research applications. Several techniques are employed to remove impurities, which often include other precious metals and base metals.

A key purification strategy involves the precipitation of rhodium as hydrated rhodium oxide. google.com A rhodium-containing acid solution is first neutralized with an alkali to a pH between 4 and 10. google.com This causes the rhodium to precipitate as a hydrated hydroxide colloid, which is then aged to form a filterable yellow precipitate. google.com After separation, the solid is washed extensively, often with a mixed solvent like alcohol and water, to remove soluble impurities. google.com

Ion exchange chromatography is another powerful tool for purification. It is particularly effective for removing foreign metal ions such as iron, nickel, and calcium from the rhodium solution. google.com In this process, a rhodium chlorate (B79027) solution is passed through a hydrogen-type cation exchange resin, which captures the impurity cations. google.com This technique is also used in the industrial route to convert sodium chlororhodate (Na₃RhCl₆) into the more easily processed hexachlororhodic acid (H₃RhCl₆). wikipedia.org

Once a purified solution of rhodium chloride is obtained, the final step is isolation via evaporation and crystallization. Evaporating and concentrating the mother liquor at temperatures between 100 to 180 °C yields crystals of high-purity hydrated rhodium trichloride. google.com For recovery from spent catalysts, which may contain numerous contaminants, complex hydrometallurgical processes involving leaching, solvent extraction, and precipitation are often required to produce a crude rhodium chloride that can be further refined. mdpi.com

Purification TechniqueDescriptionTarget ImpuritiesReference
Precipitation/WashingNeutralization of acidic rhodium solution to precipitate hydrated rhodium oxide, followed by washing.Soluble metal salts google.com
Ion ExchangePassing a rhodium solution through a cation exchange resin to capture contaminants.Base metals (Fe, Ni, Ca), conversion of salts google.comwikipedia.orgtandfonline.com
RecrystallizationDissolving the crude product and allowing it to crystallize again to exclude impurities from the crystal lattice.General impurities wikipedia.org
Electrolytic RefiningElectrochemical deposition to separate rhodium from less noble and more noble metal impurities.Platinum group metals, base metals scribd.com

Control of Synthetic Conditions and their Influence on Reactivity Profiles

The synthetic conditions used to prepare rhodium(III) chloride have a profound impact on the properties and subsequent reactivity of the final product. The most significant distinction is between the anhydrous and hydrated forms of the compound. Anhydrous RhCl₃ is a black or dark brown powder that is insoluble in water and generally less reactive, whereas the hydrated form, RhCl₃(H₂O)₃, is a soluble, dark red solid that serves as a versatile precursor in homogeneous catalysis. chemicalbook.comwikipedia.org

The reactivity of hydrated rhodium trichloride is highly sensitive to the reaction environment, including solvent, temperature, and the presence of other reagents. For example, its reaction with tertiary phosphines in mild conditions can yield simple Rh(III) adducts. wikipedia.org However, conducting the same reaction in boiling ethanol (B145695) leads to the reduction of the metal center, forming important Rh(I) complexes like Wilkinson's catalyst ([RhCl(PPh₃)₃]). wikipedia.org This highlights how temperature and the reducing nature of the solvent (ethanol) can completely alter the reaction pathway.

The presence of additives also plays a crucial role. In the synthesis of rhodium(II) carboxylate catalysts from RhCl₃·xH₂O, the direct reaction often leads to over-reduction and the formation of rhodium black. semanticscholar.orgacs.org The addition of inorganic additives, such as sodium hydroxide or lithium chloride, can control the reduction potential and stabilize intermediate rhodium species, preventing this unwanted side reaction and significantly improving the yield of the desired Rh(II) product. semanticscholar.orgacs.org The pH of the solution is another critical parameter, particularly during purification, where it dictates the precipitation and dissolution of rhodium hydroxide. google.com

The coordination chemistry is also influenced by the conditions. The reaction of RhCl₃(H₂O)₃ with ethylenediamine (B42938) at elevated temperatures (60–80°C) facilitates ligand substitution to form dichlorobis(ethylenediamine)rhodium(III). The specific isomers and complexes formed are a direct result of the controlled reaction environment. wikipedia.orgmarquette.edu

Advanced Structural Elucidation of Rhodium Iii Chloride Hydrate and Its Derived Coordination Complexes

Crystallographic Investigations (e.g., Single-Crystal X-ray Diffraction) for Determining Molecular and Crystal Structures

Although hydrated rhodium(III) chloride is a widely used starting material, its exact solid-state structure has not been confirmed by single-crystal X-ray crystallography. wikipedia.org It is commonly represented as RhCl₃(H₂O)₃, but this specific composition lacks definitive crystallographic verification. wikipedia.org In contrast, the anhydrous form, RhCl₃, has been characterized by X-ray crystallography, revealing a polymeric structure with octahedral rhodium centers and doubly bridging chloride ions, similar to the structures of YCl₃ and AlCl₃. wikipedia.org

However, numerous coordination complexes derived from rhodium(III) chloride hydrate (B1144303) have been successfully characterized using single-crystal X-ray diffraction. For instance, the structures of various rhodium(III) chloroamine complexes, such as (NH₄)₂[Rh(NH₃)Cl₅], trans–[Rh(NH₃)₄Cl₂]Cl⋅H₂O, and cis–[Rh(NH₃)₄Cl₂]Cl, have been determined, providing valuable data on their crystal packing and the geometry of the [RhClₓ(NH₃)₆₋ₓ] octahedral species. nih.gov Similarly, the crystal structures of complexes like dichlorobis(ethylenediamine)rhodium(III) have been elucidated, confirming their octahedral geometry and providing specific bond lengths for Rh-N (2.05–2.10 Å) and Rh-Cl (2.30–2.35 Å).

The reaction of rhodium(III) chloride hydrate with other ligands also yields crystalline products suitable for X-ray analysis. For example, complexes with redox-active ligands have been synthesized and their structures determined, revealing the coordination environment around the rhodium center. marquette.edu These studies are fundamental for establishing structure-property relationships in this class of compounds.

Table 1: Selected Crystallographic Data for Rhodium(III) Complexes

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
Anhydrous RhCl₃MonoclinicC12/m1- wikipedia.orgalignchemical.com
trans-[Rh(en)₂Cl₂]⁺--Rh-N: 2.05–2.10, Rh-Cl: 2.30–2.35
(NH₄)₂[Rh(NH₃)Cl₅]--- nih.gov
trans–[Rh(NH₃)₄Cl₂]Cl⋅H₂O--- nih.gov
cis–[Rh(NH₃)₄Cl₂]Cl--- nih.gov
[Rh(NH₃)₅Cl]Cl₂--- nih.gov

Data not always available in search results.

Spectroscopic Characterization Techniques for Probing Electronic and Local Structures

Spectroscopic techniques are indispensable for investigating the electronic properties and local coordination environments of rhodium complexes, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁰³Rh NMR) for Solution-Phase Speciation and Dynamics

¹⁰³Rh NMR spectroscopy is a powerful tool for directly probing the rhodium nucleus and providing detailed information about the speciation of rhodium(III) chloride hydrate in aqueous solutions. wikipedia.orgcore.ac.uk Although ¹⁰³Rh NMR is challenged by the low gyromagnetic ratio of the rhodium nucleus, advancements in instrumentation and techniques have enabled its application. copernicus.org

In aqueous solutions of "rhodium trichloride (B1173362) hydrate," ¹⁰³Rh NMR has revealed the presence of multiple species. wikipedia.org The composition of these solutions changes over time and is dependent on the chloride concentration. wikipedia.org The various species identified include the aquo complexes [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and two isomers of [RhCl₃(H₂O)₃]. wikipedia.org The relative distribution of these species influences the color of the solution, which can range from yellow to raspberry-red. wikipedia.org

High-resolution ¹⁰³Rh NMR spectroscopy allows for the unambiguous assignment of the [RhClₙ(H₂O)₆₋ₙ]³⁻ⁿ (n=3-6) complexes by analyzing the fine structure of the resonances caused by ³⁵Cl/³⁷Cl isotope effects. core.ac.uk This technique provides a unique "NMR-fingerprint" for each species, enabling the construction of detailed species distribution diagrams as a function of chloride concentration. core.ac.uk Furthermore, ¹⁰³Rh NMR has been used to study the hydrolytic polymerization of rhodium(III), characterizing various forms of a trinuclear aqua ion. researchgate.net

Vibrational Spectroscopy (e.g., Infrared, Raman) for Ligand Bonding Analysis

For instance, the IR spectrum of fac–[Rh(NH₃)₃Cl₃] shows characteristic bands for the ammonia (B1221849) ligands, including δₐ(NH₃) at 1590 cm⁻¹, δₛ(NH₃) at 1318 cm⁻¹, and ρᵣ(NH₃) at 837 cm⁻¹. nih.gov Vibrational spectra have also been used to assign the modes in complexes like [Rh(py)₃X(ox)], utilizing perdeuteriopyridine to aid in the assignments. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed bands and to gain a deeper understanding of the vibrational properties of these complexes. acs.org For example, a full set of vibrational frequencies for [RhCl₆]³⁻ has been calculated and compared with experimental data. acs.org

X-ray Absorption Spectroscopy (XAS) for Rhodium Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

L₃-edge XANES spectra of rhodium compounds are sensitive to the electronic structure of the metal center. iucr.orgnih.gov While a simple correlation between the absorption edge energy and the metal ion oxidation state is not always observed, the spectral shape is influenced by the coordination geometry and structural symmetry. iucr.orgnih.gov High-energy-resolution fluorescence-detection (HERFD) XANES can provide even more detailed electronic structure information. iucr.org XAS has been employed to investigate a range of rhodium compounds, helping to correlate spectral features with orbital contributions, bonding, and atomic structures. iucr.org The technique is also valuable for identifying the spectroscopic signatures of different ligands and assigning the oxidation state of the metal in complex systems. uni-freiburg.de

UV-Visible Electronic Spectroscopy for d-Orbital Splitting and Electronic Transitions

UV-Visible electronic spectroscopy probes the electronic transitions between d-orbitals of the rhodium(III) center, which are split in energy by the ligand field. libretexts.orgnumberanalytics.com Rhodium(III) has a d⁶ electron configuration and typically forms low-spin octahedral complexes, which are diamagnetic. alignchemical.com

The UV-vis spectra of aqueous solutions of rhodium(III) chloride hydrate are complex due to the presence of multiple [RhClₙ(H₂O)₆₋ₙ]³⁻ⁿ species, each with its own characteristic absorption spectrum. wikipedia.orgchemeurope.com These species have been separated and individually characterized by UV-vis spectroscopy. wikipedia.org The technique can also be used to distinguish between isomers; for example, cis and trans isomers of dichlorobis(ethylenediamine)rhodium(III) exhibit different absorption maxima (λₘₐₓ). The magnitude of the d-orbital splitting, and thus the energy of the electronic transitions, is influenced by the nature of the ligands surrounding the rhodium ion. dacollege.org UV-vis spectroscopy has also been used to monitor the formation of rhodium complexes in solution, such as the interaction with dendrimers. researchgate.net

Computational Approaches for Predicting and Verifying Structural Parameters

Computational methods, particularly Density Functional Theory (DFT), have become an integral part of studying rhodium complexes. These approaches are used to predict and verify structural parameters, calculate spectroscopic properties, and investigate reaction mechanisms.

DFT calculations have been successfully employed to obtain equilibrium geometries, harmonic vibrational frequencies, and atomic charges for rhodium complexes like [RhCl₆]³⁻. acs.org The calculated structural parameters, such as the Rh-Cl bond length in [RhCl₆]³⁻, show good agreement with experimental data derived from X-ray diffraction. acs.org

Computational studies have also been used to model the speciation of rhodium(III) in solution. For example, the stepwise substitution of chloride ligands with water in the [RhCl₆]³⁻ complex has been studied using DFT to understand the kinetics of the process. sun.ac.za Furthermore, computational simulations can model XANES spectra, which helps in the interpretation of experimental data by correlating spectral features with the electronic and geometric structure of the complexes. iucr.org These theoretical approaches provide a powerful complement to experimental techniques, offering a deeper understanding of the intricate structural and electronic properties of rhodium(III) chloride hydrate and its derivatives. marquette.eduacs.org

Table 2: Comparison of Experimental and DFT-Calculated Rh-Cl Bond Lengths for [RhCl₆]³⁻

MethodRh-Cl Bond Length (Å)Reference
Experimental (CSD)2.349 (± 0.007) acs.org
DFT (LDA)2.382 acs.org

Coordination Chemistry and Ligand Interaction Studies of Rhodium Iii Chloride Hydrate

Formation of Rhodium(III) Coordination Complexes with Varied Ligand Classes

The Rh(III) ion, a d⁶ metal center, readily forms coordination compounds, typically with an octahedral geometry. mdpi.comscribd.com The commercially available hydrated rhodium trichloride (B1173362) is a common starting material for the synthesis of these complexes. wikipedia.org

Interactions with Nitrogen-Donor Ligands (e.g., Ammines, Pyridines, Bipyridines, Pyrazoles)

Rhodium(III) chloride hydrate (B1144303) reacts with a wide array of nitrogen-containing ligands to form stable complexes. scribd.com The reaction with ammonia (B1221849) in aqueous solution, for instance, yields the pentamminochloro-rhodium(III) chloride, [RhCl(NH₃)₅]Cl₂. wikipedia.org The term "ammine" refers to ammonia acting as a ligand. wikipedia.org The synthesis of various rhodium(III) chloroamines can be achieved through the reaction of RhCl₃·xH₂O with ammonia or ammonium (B1175870) chloride. mdpi.com

Similarly, when boiled in a solution of ethanol (B145695) and pyridine (B92270) (py), hydrated rhodium trichloride is converted to trans-[RhCl₂(py)₄]Cl. wikipedia.org In the absence of a reducing agent, the reaction produces fac-[RhCl₃(py)₃]. wikipedia.org The coordination of bipyridine and pyrazole-based ligands has also been extensively studied. For example, RhCl₃ reacts with 4,4'-dimethyl-2,2'-bipyridine (B75555) to form complexes such as [RhCl₂(4,4'-Met-2,2'-bipy)₂]Cl. scirp.org Furthermore, pyrimidine-based ligands containing pyrazolyl groups can undergo C-H bond activation upon complexation with RhCl₃, leading to the formation of N^N^C-tridentate cyclometalated complexes. rsc.orgbohrium.com

The synthesis of rhodium(III) complexes with various nitrogen-donor ligands is a testament to the rich coordination chemistry of this metal ion. The resulting complexes often exhibit interesting structural and, in some cases, biological properties. scirp.orgrsc.orgbohrium.com

Complexation with Phosphorus-Donor Ligands (e.g., Phosphines, Phospholes)

Rhodium(III) chloride hydrate readily forms complexes with soft Lewis bases like tertiary phosphines. wikipedia.org These reactions are typically carried out in alcoholic solutions where both the rhodium salt and the phosphine (B1218219) ligands are soluble. wikipedia.org For example, ethanolic solutions of hydrated rhodium trichloride react with tertiary phosphines to yield adducts. wikipedia.org The treatment of rhodium trichloride trihydrate with certain t-butylphosphines in refluxing propan-2-ol can lead to the formation of square pyramidal hydridorhodium(III) complexes of the type [RhHCl₂L₂], where L is a phosphine ligand. rsc.org The nature of the phosphine ligand can significantly influence the resulting complex.

Coordination with Sulfur- and Oxygen-Donor Ligands (e.g., Thioethers, Carboxylates)

Rhodium(III) also coordinates with sulfur- and oxygen-donor ligands. Ethanolic solutions of hydrated rhodium trichloride react with diethyl sulfide (B99878) to form RhCl₃(S(C₂H₅)₂)₃. wikipedia.org Both fac and mer stereoisomers of such thioether complexes have been isolated. wikipedia.org Rhodium(III) has a preference for soft donor ligands like those containing sulfur over oxygen donors. slu.se

Regarding oxygen-donor ligands, rhodium trichloride reacts with acetylacetone (B45752) to produce rhodium acetylacetonate. wikipedia.org The interaction of Rh(III) with carboxylate groups is also well-documented, often as part of multidentate ligand systems. rsc.org

Polyaminopolycarboxylate Ligand Systems and their Chelation Behavior

Polyaminopolycarboxylate ligands, such as ethylenediaminetriacetate (ed3a³⁻), are powerful chelating agents for Rh(III). The reaction of RhCl₃·H₂O with ed3a³⁻ can produce a mixture of complexes, including the neutral [Rh(ed3a)(OH₂)] and the anionic [Rh(ed3a)Cl]⁻. rsc.orgrsc.org In these octahedral complexes, the Rh(III) ion is coordinated by the three deprotonated oxygen atoms of the carboxylate groups and the two nitrogen atoms of the diamine from the quinquedentate ligand, with the sixth coordination site occupied by a water molecule or a chloride ion. rsc.orgrsc.org The formation of multiple five-membered chelate rings contributes to the high stability of these complexes. rsc.org

Ligand Exchange Kinetics and Thermodynamics in Aqueous and Non-Aqueous Media

The kinetics of ligand exchange in Rh(III) complexes are generally slow, a characteristic of d⁶ octahedral complexes. mdpi.comsolubilityofthings.comrsc.org This kinetic inertness is a key feature of Rh(III) chemistry. However, ligand exchange reactions do occur, and their rates are influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the temperature. solubilityofthings.com

Studies on the ligand exchange of tris(acetylacetonato)rhodium(III) in acetylacetone have shown that the reaction proceeds without decomposition of the complex, with a first-order rate constant that is significantly lower than those for Co(III), Cr(III), and Ru(III) analogues. oup.com For Rh(III) phosphine complexes, magnetization-transfer NMR measurements have been used to determine the rate constants for phosphine dissociation. rsc.orgrsc.org

The thermodynamics of ligand exchange have also been investigated. For instance, in the exchange of cyclometalated ligands in Rh(III) complexes, it has been found that substrates with weaker heterolytic C-H bond strengths are more favorable to activate. mdpi.com In aqueous solutions, the thermodynamics of nitrate (B79036) ligand substitution with water molecules in a series of [Rh(NO₃)ₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾ complexes have been studied, showing that the stability constants decrease as the number of coordinated nitrate groups increases. researchgate.netresearchgate.net Similarly, equilibrium thermodynamic studies of rhodium(III) porphyrin complexes in water have established the quantitative relationships that define the distribution of species as a function of dihydrogen and hydrogen ion concentrations. acs.org

Isomerism and Stereochemical Control in Rhodium(III) Coordination Spheres

The octahedral geometry of Rh(III) complexes gives rise to various forms of isomerism, including geometric (cis/trans, fac/mer) and optical (enantiomers) isomerism. mdpi.com Controlling the relative and absolute configuration of these complexes is a significant challenge and an active area of research. nih.govrug.nl

Geometric isomers are commonly observed. For example, both fac and mer isomers of [RhCl₃(py)₃] and thioether complexes have been isolated. wikipedia.org For chloroammine complexes, a range of geometric isomers are possible, such as cis- and trans-[Rh(NH₃)₂Cl₄]⁻ and fac- and mer-[Rh(NH₃)₃Cl₃]. mdpi.com The use of multidentate ligands is a key strategy to control the relative metal-centered configuration and avoid the formation of a large number of stereoisomers. nih.gov Tridentate and tetradentate ligands can enforce specific coordination geometries. nih.govcsic.esrsc.org For instance, proline-based chiral tridentate ligands have been used to decisively control the coordination mode of octahedral Rh(III) complexes, demonstrating the importance of stereochemistry for their biological activity. nih.govrug.nl

The isomerization process itself has been studied. For example, the mer isomer of certain trichlorido rhodium complexes with N,N',P-tridentate ligands quantitatively isomerizes to the more stable fac isomer. rsc.org DFT calculations have suggested a dissociative pathway for this isomerization. rsc.org Furthermore, the isomerism of ligands themselves can have a significant impact on the structure and properties of the resulting Rh(III) complexes. rsc.orgbohrium.comresearchgate.net

Hydrolytic Polymerization and Formation of Polynuclear Rhodium(III) Aqua Ions

The coordination chemistry of rhodium(III) in aqueous solution is marked by the propensity of the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺, to undergo hydrolysis, a process that is significantly influenced by pH. mdpi.com This initial hydrolysis can lead to the formation of more labile hydroxo- and aqua-hydroxo species, such as [Rh(H₂O)₅(OH)]²⁺. These monomeric species can subsequently engage in polymerization reactions, yielding a variety of polynuclear rhodium(III) aqua ions. The kinetics of these reactions are typically slow, reflecting the inert nature of the rhodium(III) center. slu.se

The early stages of polymerization involve the formation of dimeric species. One of the most well-characterized of these is the doubly hydroxo-bridged dimer, [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺. acs.orgresearchgate.net This dimeric cation has been isolated and its structure confirmed by X-ray crystallography. acs.org Its formation is a key step, leading to more complex polynuclear structures upon further aging or changes in solution conditions. researchgate.net

More extensive polymerization leads to the formation of larger polynuclear ions, with trinuclear species being a prominent example. researchgate.net Solution studies utilizing techniques such as ¹⁰³Rh NMR and UV/Vis spectroscopy have revealed that these trinuclear aqua ions can exist in several different structural forms. researchgate.net Research indicates that upon aging rhodium(III) solutions in basic conditions, a trinuclear ion with a triangular arrangement of rhodium centers is formed. researchgate.net This species is characterized by having two rhodium environments in a 2:1 ratio, as observed by ¹⁰³Rh NMR. researchgate.net

The specific structure of these polynuclear ions is highly sensitive to conditions like pH and temperature. For instance, one form of a trinuclear aqua ion, proposed to have a triangular arrangement of metal atoms with both single and double μ-OH bridges, can be transformed into a different aqua ion at high pH. researchgate.net This transformation involves an intramolecular condensation process. researchgate.net The resulting high-pH form is thought to possess a more symmetric structure where the three rhodium centers are linked by a single μ₃-OH group, with pairs of rhodium atoms further linked by μ-OH bridges. researchgate.net The interconversion between these forms highlights the dynamic nature of rhodium(III) hydrolytic polymers in solution.

The presence of other anions in the solution can also lead to the formation of mixed-bridge polynuclear complexes. For example, in nitrate media, polynuclear cations such as the dinuclear [Rh₂(μ-OH, μ-NO₃)(H₂O)₈]⁴⁺ and the trinuclear [Rh₃(μ-OH,μ-NO₃)₂(H₂O)₁₀]⁵⁺ have been identified. sibran.ru Similarly, in the presence of phosphate (B84403), polynuclear aquaphosphate complexes where phosphate ions act as bridging ligands are generated. researchgate.net

Research Findings on Trinuclear Rhodium(III) Aqua Ions

Detailed studies have characterized several structural forms of a trinuclear rhodium(III) aqua ion. These forms are distinguishable by their spectroscopic properties and their response to changes in pH. The data below summarizes the characteristics of different proposed trinuclear species.

Spectroscopic and Structural Characteristics of Trinuclear Rhodium(III) Aqua Ion Forms
DesignationProposed Structure¹⁰³Rh NMR Signals (δ, ppm)RatioKey UV/Vis FeatureConditions
Form 4Triangular arrangement with one μ-OH bridge between each Rh center. researchgate.net9964, 100002:1Distinct from other forms. researchgate.netIsolated after aging Rh³⁺ solutions in base. researchgate.net
Form 3Triangular arrangement; two Rh centers linked by two μ-OH bridges, each linked to the third Rh via a single μ-OH bridge. researchgate.net9671, 98411:2Distinct from other forms. researchgate.netFormed on heating Form 4. researchgate.net
Form 5Symmetric structure with a central μ₃-OH group and additional μ-OH bridges between pairs of Rh atoms. researchgate.net10049Single SignalDistinct from other forms. researchgate.netFormed from Form 3 at high pH. researchgate.net

Catalytic Applications of Rhodium Iii Chloride Hydrate and Its Derivatives in Organic Transformations

Homogeneous Catalysis Mediated by Rhodium(III) Chloride Hydrate (B1144303) Precursors

Rhodium(III) chloride hydrate serves as a versatile starting material for the synthesis of numerous homogeneous catalysts. matthey.com Its solubility in alcohols facilitates the preparation of various rhodium complexes through ligand exchange reactions. wikipedia.org The resulting complexes are instrumental in a range of catalytic processes fundamental to the chemical industry. chemimpex.com

Hydrogenation Reactions (e.g., Olefin, Aromatic Ring Reduction)

Rhodium(III) chloride hydrate is a well-established precursor for catalysts used in hydrogenation reactions. cymitquimica.com While not typically used directly, it is converted in situ or in a separate step to active rhodium(I) species, such as the famed Wilkinson's catalyst, [RhCl(PPh₃)₃]. wikipedia.org This conversion is often achieved by reduction in the presence of ligands like tertiary phosphines. wikipedia.org These catalysts are highly efficient in the hydrogenation of olefins (alkenes). chemicalbook.comcdnsciencepub.com For instance, catalysts derived from rhodium(III) chloride hydrate can facilitate the reduction of 1-hexene. cdnsciencepub.com

Beyond simple olefins, these catalytic systems are also employed in the reduction of aromatic rings, a more challenging transformation. guidechem.comscientificlabs.com The catalytic activity is influenced by the nature of the ligands surrounding the rhodium center. For example, complexes derived from phospholes and rhodium(III) chloride hydrate have demonstrated catalytic activity in the hydrogenation of 1-hexene. cdnsciencepub.com Furthermore, rhodium nanoparticles, prepared by the reduction of rhodium(III) chloride hydrate, have emerged as effective catalysts for the reduction of various functional groups, including the aromatic rings of arenes. mdpi.com

Table 1: Examples of Hydrogenation Reactions Catalyzed by Rhodium(III) Chloride Hydrate Derivatives

Substrate Catalyst Precursor Active Catalyst/System Product Reference
1-Hexene Rhodium(III) chloride hydrate Rh(I) phosphole complexes n-Hexane cdnsciencepub.com
Olefins Rhodium(III) chloride hydrate Wilkinson's catalyst ([RhCl(PPh₃)₃]) Alkanes wikipedia.org
Aromatic Rings Rhodium(III) chloride hydrate Rhodium nanoparticles Cyclohexanes guidechem.commdpi.com

Hydroformylation and Carbonylation Processes

Rhodium(III) chloride hydrate is a key starting material for catalysts used in hydroformylation and carbonylation reactions, which are large-scale industrial processes for the synthesis of aldehydes and carboxylic acids, respectively. chemimpex.comguidechem.com In the presence of carbon monoxide and a reducing agent, rhodium(III) chloride hydrate can be converted to various rhodium(I) carbonyl species, which are the active catalysts. wikipedia.org For example, a solution of hydrated rhodium trichloride (B1173362) in methanol (B129727) reacts with carbon monoxide to form H[RhCl₂(CO)₂]. wikipedia.org Further carbonylation can lead to rhodium carbonyl clusters like tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂). wikipedia.org

These rhodium catalysts exhibit high activity and selectivity in the hydroformylation of olefins, such as 1-octene. sigmaaldrich.com The development of rhodium-based catalysts has been a significant focus of research in hydroformylation catalysis. wikipedia.org Rhodium(III) chloride hydrate can also be used to prepare rhodium(III)-2-ethylhexanoate, which can be directly used as a catalyst in hydroformylation reactions. google.com

Table 2: Hydroformylation and Carbonylation Reactions

Reaction Catalyst Precursor Active Catalyst/System Substrate Product Reference
Hydroformylation Rhodium(III) chloride hydrate Rh@CTF (covalent triazine frameworks) 1-Octene Nonanal sigmaaldrich.com
Carbonylation Rhodium(III) chloride hydrate Rhodium carbonyl complexes Methanol Acetic Acid safina.eu
Hydroformylation Rhodium(III) chloride hydrate Rhodium(III)-2-ethylhexanoate Olefins Aldehydes google.com

C-H Activation and Functionalization Reactions (e.g., Aryl, Allylic)

In recent years, rhodium-catalyzed C-H activation has emerged as a powerful tool for the construction of complex organic molecules. sigmaaldrich.com Rhodium(III) chloride hydrate serves as a precursor for the generation of high-valent rhodium catalysts, often [CpRh(III)] complexes (where Cp is pentamethylcyclopentadienyl), which are particularly effective in these transformations. These catalysts can activate otherwise inert C-H bonds in aryl and allylic systems, allowing for their subsequent functionalization. sigmaaldrich.com

For example, rhodium(III)-catalyzed C-H activation enables the ortho-halogenation of N-acylsulfoximines and the enantiotopic C-H activation to access P-chiral cyclic phosphinamides. americanelements.comamericanelements.com A novel approach for the C-H functionalization of 2,2'-bipyridine (B1663995) derivatives with alkynes has also been developed using rhodium(III) catalysis, highlighting the significant effect of substituents on the reaction outcome. rsc.org These methodologies provide efficient routes to valuable organic frameworks. sigmaaldrich.com

Table 3: C-H Activation and Functionalization Reactions

Reaction Type Catalyst System Substrate Product Reference
Aryl C-H Activation Rhodium(III) catalysts N-Acylsulfoximines Ortho-halogenated N-acylsulfoximines americanelements.comamericanelements.com
Aryl C-H Activation Rhodium(III) catalysts 2,2'-Bipyridine derivatives and alkynes Functionalized 2,2'-bipyridines rsc.org
Dehydrogenative Coupling Rhodium catalysts Aryl and alkene substrates Aryl-alkene coupled products sigmaaldrich.com

Cross-Coupling and Dehydrogenative Coupling Methodologies

Rhodium catalysts derived from rhodium(III) chloride hydrate are also effective in promoting cross-coupling and dehydrogenative coupling reactions. sigmaaldrich.com These methods allow for the elegant construction of carbon-carbon bonds. sigmaaldrich.com While palladium has traditionally been the metal of choice for many cross-coupling reactions, rhodium catalysts offer a valuable alternative and can facilitate important couplings such as aryl-aryl, aryl-alkene, and alkene-alkene. sigmaaldrich.com

For instance, rhodium(III) chloride hydrate can be used as a catalyst for the conjugate reduction of cinnamaldehydes followed by a cross-coupling reaction with arylboronic acids. guidechem.comscientificlabs.com This demonstrates the versatility of rhodium catalysts in tandem reaction sequences. Dehydrogenative cross-coupling, in particular, is an increasingly attractive strategy as it avoids the need for pre-functionalized starting materials. sigmaaldrich.com

Table 4: Cross-Coupling and Dehydrogenative Coupling Reactions

Reaction Type Catalyst Precursor Substrates Product Type Reference
Conjugate Reduction/Cross-Coupling Rhodium(III) chloride hydrate Cinnamaldehydes, Arylboronic acids Cross-coupled products guidechem.comscientificlabs.com
Dehydrogenative Aryl-Aryl Coupling Rhodium catalysts Two arenes Biaryl sigmaaldrich.com
Dehydrogenative Aryl-Alkene Coupling Rhodium catalysts Arene, Alkene Arylated alkene sigmaaldrich.com

Olefin Dimerization and Oligomerization

Rhodium(III) chloride hydrate has been shown to be catalytically active for the dimerization and oligomerization of olefins. wikipedia.org For example, it can catalyze the dimerization of ethylene (B1197577) to produce a mixture of cis- and trans-2-butene. wikipedia.orgchemeurope.com This reaction is understood to proceed through the formation of rhodium-ethylene complexes, such as [Rh₂(μ-Cl)₂(C₂H₄)₄]. wikipedia.org

The codimerization of ethylene and butadiene to form 1,4-hexadiene (B1233536) was first achieved using rhodium(III) chloride trihydrate as the catalyst. researchgate.net This highlights the ability of rhodium catalysts to control the regioselectivity of olefin coupling reactions. While this specific reaction may not be efficient for higher alkenes, it laid the groundwork for the development of more sophisticated rhodium-based oligomerization catalysts. chemeurope.com

Table 5: Olefin Dimerization and Oligomerization

Reaction Catalyst Precursor Substrate(s) Product(s) Reference
Ethylene Dimerization Rhodium(III) chloride hydrate Ethylene cis- and trans-2-Butene wikipedia.orgchemeurope.com
Ethylene-Butadiene Codimerization Rhodium(III) chloride trihydrate Ethylene, Butadiene 1,4-Hexadiene researchgate.net

Asymmetric Catalysis for Enantioselective Synthesis

Rhodium(III) chloride hydrate is a crucial starting material for the synthesis of chiral rhodium catalysts used in asymmetric catalysis. These catalysts are instrumental in producing enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. sigmaaldrich.com

One key application is in the asymmetric hydrosilylation of ketones. guidechem.com Rhodium(III) chloride hydrate, in conjunction with chiral ligands such as "pybox" (pyridine-bis(oxazoline)), forms catalysts that can effectively reduce ketones to chiral secondary alcohols with high enantioselectivity. Furthermore, rhodium(III) chloride hydrate can be used as a precursor to synthesize chiral rhodium(III) catalysts, such as N-2-(2,3,4,5-tetramethylcyclopentadienyl)benzyl-(l)-norephedrine rhodium(III) chloride, for the asymmetric reduction of ketones. sigmaaldrich.com

Table 6: Asymmetric Catalysis

Reaction Catalyst Precursor Chiral Ligand/System Substrate Product Type Reference
Asymmetric Hydrosilylation Rhodium(III) chloride hydrate "pybox" Ketones Chiral secondary alcohols guidechem.com
Asymmetric Ketone Reduction Rhodium(III) chloride hydrate N-2-(2,3,4,5-tetramethylcyclopentadienyl)benzyl-(l)-norephedrine Ketones Chiral secondary alcohols sigmaaldrich.com

Heterogeneous Catalysis Utilizing Supported Rhodium(III) Species

The immobilization of rhodium species, often derived from rhodium(III) chloride hydrate, onto solid supports is a cornerstone of heterogeneous catalysis. nih.govscientificlabs.com This approach combines the high activity and selectivity of homogeneous molecular catalysts with the practical benefits of solid catalysts, such as ease of separation from the reaction mixture and potential for recycling. unibas.ch The choice of support material is critical, as it can significantly influence the geometric structure, electronic properties, and, consequently, the catalytic performance of the rhodium species. researchgate.netosti.gov

A variety of materials are employed as supports, including inorganic oxides like silica (B1680970) and alumina (B75360), zeolites, carbon materials, metal-organic frameworks (MOFs), and porous organic polymers (POPs). researchgate.netnih.gov For instance, rhodium nanoparticles supported on silica modified with decyl groups have demonstrated high selectivity in the hydrogenation of fluorinated arenes. rwth-aachen.de Similarly, rhodium complexes immobilized on functionalized graphene oxide act as efficient and recyclable catalysts for the hydrogenation of cyclohexene. rsc.org

Recent research has also focused on creating single-atom catalysts (SACs) to maximize metal utilization and catalytic efficiency. nih.gov In one study, single-atom rhodium species were trapped by ceria (CeO₂) nanoparticles on an alumina support, forming Rh-O-Ce sites. rsc.org These sites significantly enhanced water activation and showed excellent performance and stability in ethanol (B145695) steam reforming for hydrogen production. rsc.org Another approach involves supporting rhodium complexes on the metal-oxide-like nodes of MOFs, which provides a well-defined and uniform catalytic environment. osti.gov The catalytic activity and selectivity in these systems correlate with the electron-donor tendency of the support, which can be measured by the vibrational frequencies of CO ligands used as probes. osti.gov

The table below summarizes various supported rhodium systems and their applications.

Support Material Rhodium Species/Precursor Application Key Finding Reference
Porous Organic Polymers (POPs)Rh(acac)(CO)₂Hydroformylation of 1-octeneThe Rh/PTBA-TTA catalyst showed 100% conversion and 74% linear aldehyde selectivity. researchgate.net researchgate.net
Ceria-Alumina (CeO₂/Al₂O₃)Rhodium precursorEthanol Steam ReformingFormation of Rh-O-Ce single-atom sites enhanced hydrogen production rate and stability. rsc.org rsc.org
Metal-Organic Framework (UiO-67)Rh(C₂H₄)₂(acac)Ethylene Hydrogenation & DimerizationCatalyst performance correlates with the electron-donor properties of the MOF support. osti.gov osti.gov
Covalent Triazine Framework (HATN-CTF)[CpRhCl₂]₂Reductive Amination of KetonesThe catalyst (CpRh@HATN-CTF) showed high yields and was recyclable for six runs. researchgate.netacs.org researchgate.netacs.org
Graphene OxideRhodium complexHydrogenation of CyclohexeneImmobilized complex showed enhanced activity and could be readily recycled. rsc.org rsc.org
Zinc Oxide (ZnO) NanowiresRh³⁺HydroformylationSingle-atom Rh catalyst (Rh₁/ZnO-nw) exhibited excellent activity (TON = 40000), surpassing the homogeneous Wilkinson's catalyst. nih.gov nih.gov

Catalyst Design and Ligand Optimization for Enhanced Catalytic Performance

The design and optimization of ligands are central to tuning the performance of rhodium catalysts. nih.gov Ligands, which are compounds that coordinate to the metal center, play a critical role in influencing the catalyst's reactivity, selectivity, and stability. syr.edu By systematically modifying the steric and electronic properties of ligands, it is possible to achieve significant improvements in catalytic outcomes for specific organic transformations. nih.govresearchgate.net

Phosphine (B1218219) ligands are among the most extensively studied for rhodium-catalyzed reactions. snnu.edu.cn Their electronic and steric properties can be finely tuned to control reaction pathways. researchgate.net For example, in the rhodium-catalyzed 1,4-addition of terminal alkynes to α,β-unsaturated ketones, the size of the phosphine ligand is critical. syr.edusyr.edu Smaller ligands with a hemilabile oxygen atom favor the desired 1,4-addition product, while bulkier ligands lead to a dimerization/addition product. syr.edusyr.edu Similarly, in asymmetric hydrogenation, the choice of a chiral phosphine ligand is crucial for achieving high enantioselectivity. pnas.org To maximize enantioselectivity in certain ring-opening reactions, it has been found that the two phosphines of a bidentate ligand should be of different sizes and electronically rich. pnas.org

The following table presents examples of how ligand choice affects the outcome of rhodium-catalyzed reactions.

Reaction Type Ligand(s) Studied Key Optimization Finding Reference
Asymmetric Ring OpeningPPF-PᵗBu₂ and derivatives (8-11)For maximal enantioselectivity, the ligand's two phosphines should differ in size, with the larger one at the benzylic position. pnas.org pnas.org
1,4-Addition of Alkynes to KetonesPhosphines with hemilabile oxygenSmaller ligands favor the 1,4-addition product, while bulky ligands promote a dimer-addition product. syr.edusyr.edu syr.edusyr.edu
HydroformylationBisphosphine ligands (e.g., (S)-BTFM-Garphos)Decreasing phosphine basicity (more electron-withdrawing) increased enantioselectivity. researchgate.net researchgate.net
C-H FunctionalizationPentamethylcyclopentadienyl (Cp) vs. electron-deficient Cp derivativesAn electron-deficient [CpCF₃RhCl₂]₂ catalyst substantially improved the yield of 5-substituted pyridines compared to the standard [CpRhCl₂]₂. nih.gov nih.gov
Propylene HydroformylationPhosphine-sulfur ligandsSulfur-containing ligands alter the catalyst's electronic properties, lowering energy barriers and improving activity. rsc.org rsc.org

Catalyst Recycling and Immobilization Strategies in Sustainable Catalysis

The high cost and potential environmental impact of rhodium make catalyst recovery and recycling crucial for developing sustainable chemical processes. nih.govwpi.edu Immobilization, which involves anchoring a homogeneous catalyst to a solid support, is a primary strategy to facilitate its separation and reuse, effectively bridging homogeneous and heterogeneous catalysis. unibas.chacs.org

A variety of immobilization techniques have been developed. Covalent attachment of the catalyst or its ligand to a solid support, such as porous silica, polymers like polystyrene, or cellulose, is a common method. acs.org Another approach is the use of noncovalent electrostatic interactions. acs.org For instance, a rhodium complex with multiply sulfonated phosphine ligands can be immobilized through electrostatic binding to a soluble cationic polyelectrolyte. acs.orgd-nb.info This polyelectrolyte-bound catalyst can then be recovered and recycled via ultrafiltration with high efficiency. acs.orgd-nb.info

Innovative physical encapsulation methods have also proven effective. A "catalyst-in-bag" system, where a soluble dirhodium catalyst is contained within a semi-permeable membrane bag, allows for high yields and enantioselectivities comparable to the homogeneous system. acs.org This method enables simple catalyst recovery with negligible rhodium leaching into the product, and the catalyst can be reused over multiple cycles. acs.org

Immobilization on nanoparticles offers another robust strategy. Chiral rhodium nanoparticles have been used in asymmetric catalysis and can be recovered and reused more than ten times without significant loss of enantioselectivity or metal leaching. nih.gov Similarly, rhodium nanoparticles stabilized by PEG-tagged imidazolium (B1220033) salts are effective, recyclable catalysts for hydrosilylation and nitroarene reduction reactions. mdpi.com

Beyond immobilization, various processes exist for recovering rhodium from spent catalysts, including hydrometallurgical and pyrometallurgical methods. mdpi.com A typical hydrometallurgical process involves leaching the rhodium from the support, followed by steps like precipitation, adsorption, or ion exchange to isolate the metal. mdpi.comgoogle.com These recovery strategies are vital for the economic viability and environmental sustainability of industrial processes that rely on rhodium catalysis. wpi.edumdpi.com

The table below details different strategies for rhodium catalyst immobilization and recycling.

Strategy Catalyst System Recovery Method Recycling Performance Reference
Electrostatic InteractionRhodium complex with sulfonated phosphines on a polyelectrolyteUltrafiltration98% rhodium recovery; catalyst retained full activity in the second cycle. d-nb.info acs.orgd-nb.info
Physical EncapsulationSoluble Dirhodium Catalyst (Rh₂(S-TPPTTL)₄) in a membrane bagSimple removal of the "catalyst-in-bag"Maintained 83% yield and 92% enantiomeric excess in gram-scale experiments; reusable over five cycles with negligible rhodium loss. acs.org acs.org
Covalent Attachment[Cp*RhCl₂]₂ on a covalent triazine frameworkFiltrationCatalytic activity was well-maintained for six runs in reductive amination. researchgate.netacs.org researchgate.netacs.org
Immobilization on NanoparticlesChiral diene-modified Rh nanoparticlesFiltration/RecoveryCatalyst could be reused more than ten times with excellent enantioselectivities. nih.gov nih.gov
Covalent AttachmentRhodium(II) complexes on a solid supportFiltrationCatalysts were effectively recycled with limited loss in stereoselectivity. acs.org acs.org

Mechanistic Investigations of Rhodium Iii Chloride Hydrate Initiated Reactions

Elucidation of Catalytic Cycles and Key Intermediates

The catalytic utility of rhodium(III) chloride hydrate (B1144303) often begins with its reduction from Rh(III) to a more catalytically active Rh(I) species. wikipedia.org For instance, in the synthesis of Wilkinson's catalyst, rhodium(III) chloride hydrate is treated with an excess of triphenylphosphine (B44618), which serves as both a reducing agent and a ligand. mugberiagangadharmahavidyalaya.ac.in The Rh(I) complex then enters the catalytic cycle.

A classic example is the hydrogenation of alkenes. The catalytic cycle for hydrogenation using a rhodium catalyst typically involves several key steps. While Wilkinson's catalyst itself is a precatalyst, it loses a triphenylphosphine ligand to form the active 14-electron species. mugberiagangadharmahavidyalaya.ac.in This species then undergoes oxidative addition of dihydrogen. The alkene substrate coordinates to the rhodium center, followed by a migratory insertion of the hydrogen to the double bond. mugberiagangadharmahavidyalaya.ac.in The final step is a reductive elimination that releases the alkane and regenerates the Rh(I) catalyst. mugberiagangadharmahavidyalaya.ac.in

In C-H activation reactions, rhodium(III) catalysts are also prominent. A proposed catalytic cycle for a Rh(I)-catalyzed C(sp²)–H bond functionalization involves the reaction of a [RhCl(COD)]₂ complex with a phosphanamine to form the active catalytic species. rsc.org This is followed by oxidative addition to create a Rh(III)–H hydride intermediate. rsc.org Subsequent 1,2-insertion of an acrylate (B77674) and reductive elimination complete the cycle. rsc.org

Table 1: Key Intermediates in Rhodium-Catalyzed Reactions

Reaction Type Key Intermediate(s) Precursor/Catalyst System Analytical Technique(s)
Alkene Hydrogenation Rh(III) dihydride species Wilkinson's Catalyst (from RhCl₃·xH₂O) NMR Spectroscopy
[2+2+2] Cycloaddition Rhodacyclopentadiene Rh(III) complexes RhCl(PPh₃)₃ ESI-MS, ³¹P NMR, Cyclic Voltammetry researchgate.net
C-H Functionalization Rh(III)-H hydride species, Rh-aryl species [RhCl(COD)]₂ / Phosphanamine Kinetic Studies, DFT Calculations rsc.orgnih.gov
Transfer Hydroarylation Rh-alkoxide complex, Rh-aryl complex [Rh(IPr*OMe)(COD)Cl] in situ NMR, DFT Calculations nih.gov

Kinetic Studies and Rate Law Determination for Elementary Steps

Kinetic studies are fundamental to understanding reaction mechanisms, identifying rate-determining steps (RDS), and deriving rate laws. For the reduction of rhodium(III) chloride by ethylene (B1197577) in dimethylacetamide, the reaction shows a first-order dependence on the Rh(III) concentration, while the order with respect to ethylene is less than one and decreases with increasing ethylene concentration. cdnsciencepub.com

In the hydrogenation of olefins catalyzed by Wilkinson's catalyst, the rate can be described by an expression that accounts for the concentrations of the substrate, catalyst, and hydrogen. rsc.org For the hydrogenation of cyclohexene, the activation energy for the rate-determining step was determined to be 22.9 kcal/mol. rsc.org

Kinetic analysis of a rhodium-catalyzed transfer hydroarylation reaction identified β-carbon elimination as the turnover-limiting step. nih.gov The derived rate law showed a half-order dependence on the catalyst concentration, pointing to an equilibrium with an off-cycle resting state. nih.gov The reaction was found to have a near first-order dependence on the alcohol substrate and a negligible dependence on the base concentration. nih.gov

In the [2+2+2] cycloaddition of alkynes, kinetic data obtained through electrochemical techniques revealed that the rate-determining step can vary depending on the substrate. researchgate.net For one diyne, the initial coordination and oxidative coupling to form the rhodacyclopentadiene intermediate was rate-limiting, whereas for another, the subsequent reaction of this intermediate with a monoalkyne was the slower step. researchgate.net

Table 2: Kinetic Data for Rhodium-Catalyzed Reactions

Reaction Rate Law / Kinetic Observation Activation Parameters Rate-Determining Step
Ethylene reduction of Rh(III)Cl₃ in DMA First order in [Rh(III)], fractional order in [C₂H₄] cdnsciencepub.com ΔH* = 9.5 kcal/mol, ΔS* = -46 e.u. cdnsciencepub.com Not explicitly stated, but insertion of olefin is suggested for related dimerizations. cdnsciencepub.com
Cyclohexene Hydrogenation Rate = Kp[S][A]/(1 + K₁p + K₂[S]) rsc.org Eₐ = 22.9 kcal/mol, ΔH‡ = 22.3 kcal/mol, ΔS‡ = 12.9 e.u. rsc.org Not explicitly defined, part of the overall rate expression. rsc.org
Transfer Hydroarylation Rate ≈ [Catalyst]⁰·⁵[Alcohol]¹·⁰[Ketone]⁰·¹⁹[Base]⁰·⁰⁷ nih.gov Not provided β-Carbon Elimination nih.gov
[2+2+2] Cycloaddition Half-reaction times determined for successive steps. researchgate.net Not provided Varies with substrate (either oxidative coupling or reaction with monoalkyne). researchgate.net

Pathways of Oxidative Addition, Reductive Elimination, and Ligand Migration

The core of many catalytic cycles involving rhodium complexes derived from rhodium(III) chloride hydrate are the elementary steps of oxidative addition, reductive elimination, and migratory insertion.

Oxidative Addition is a fundamental process where the metal center's oxidation state and coordination number increase. libretexts.org In rhodium catalysis, this can involve the addition of various molecules like H₂, C-H bonds, or C-Cl bonds. mugberiagangadharmahavidyalaya.ac.inrsc.orgresearchgate.net For instance, in P(III)-directed C(sp²)-H bond functionalization, an oxidative addition of the C-H bond to a Rh(I) center yields a Rh(III)-H species. rsc.org The kinetics of oxidative addition of organic chlorides to a Rh(I)-aryl complex have been shown to be controlled by the C-Cl bond dissociation energy, with weaker bonds adding faster. researchgate.net

Reductive Elimination is the reverse of oxidative addition, where two ligands are eliminated from the metal center to form a new bond, while the metal's oxidation state and coordination number decrease. libretexts.org This step is often the final, product-releasing step in a catalytic cycle, such as the elimination of an alkane in hydrogenation or biphenyl (B1667301) in direct arylation. mugberiagangadharmahavidyalaya.ac.inresearchgate.net The rate of C-C reductive elimination is influenced by the dissociation energy of the bond being formed; for example, the formation of a C(sp³)-C(sp²) bond can be faster than a C(sp²)-C(sp²) bond. researchgate.net

Migratory Insertion involves the insertion of an unsaturated ligand (like an alkene or alkyne) into a metal-ligand bond (such as M-H or M-C). chimia.chlibretexts.org This step is crucial for building molecular complexity. In alkene hydrogenation, a key step is the migratory insertion of a hydrogen onto the coordinated alkene. mugberiagangadharmahavidyalaya.ac.in Similarly, in hydroformylation, the insertion of an alkene into a rhodium-hydride bond is a critical event. chimia.ch Studies on the migratory insertion of alkenes into rhodium-oxygen bonds have shown that the reaction rate is affected by the steric and electronic properties of ancillary ligands, with less electron-donating ligands and those with larger bite angles leading to faster reactions. researchgate.netrsc.org These insertions typically proceed in a syn fashion, where the metal and the migrating group add to the same face of the alkene. libretexts.org

Role of External Oxidants and Additives in Promoting Reactivity

The efficiency, selectivity, and even the reaction pathway of rhodium-catalyzed reactions can be profoundly influenced by external oxidants and additives. scielo.brnih.gov

In many C-H activation reactions catalyzed by rhodium(III) complexes, additives are essential for achieving good yields. scielo.br Silver salts (e.g., AgSbF₆, AgOAc, AgBF₄) are commonly used additives. nih.govrsc.org Their primary role is often to act as halide scavengers, breaking the chloride bridges in dimeric rhodium precatalysts like [RhCp*Cl₂]₂ to generate a more catalytically active, cationic rhodium species. scielo.br This enhances the electrophilicity of the rhodium center, promoting interaction with substrates. nih.gov In some cases, silver salts can play a dual role, for instance, acting as a Lewis acid to activate a substrate for a subsequent rhodium-catalyzed C-H activation. rsc.org

The choice of additive can even dictate the product selectivity. In a rhodium(III)-catalyzed C-H activation of indole, an acid additive led to a 1,4-addition product, while a base additive promoted the formation of a Heck-type product. scielo.br Similarly, the diastereoselectivity of a [3+2] annulation reaction could be tuned by the choice of silver additive. mdpi.com

Inorganic additives like lithium chloride (LiCl) and lithium carbonate (Li₂CO₃) have been shown to be beneficial in the synthesis of rhodium(II) carboxylate catalysts from RhCl₃·xH₂O. acs.org LiCl enhances the solubility of the rhodium(III) chloride, likely by forming a more stable tetrachlororhodate species, while carbonate anions may stabilize multinuclear intermediates. acs.org

External oxidants are required in cycles where the rhodium catalyst does not return to its initial oxidation state upon product formation. For example, in the catalytic oxidation of ethylene to acetaldehyde (B116499) by aqueous RhCl₃, an oxidant like iron(III) is used to re-oxidize the Rh(I) produced back to the active Rh(III) state. cdnsciencepub.com

Table 3: Examples of Additives in Rhodium-Catalyzed Reactions

Reaction Type Additive(s) Function of Additive
C-H Activation/Arylation AgSbF₆, AgOAc, AgBF₄, Ag₂CO₃ Halide abstraction, generation of cationic Rh(III) species, Lewis acid activation. scielo.brnih.govrsc.org
C-H Activation of Indole Acid (e.g., TsOH) vs. Base (e.g., NaOAc) Controls reaction pathway, leading to different products (1,4-addition vs. Heck-type). scielo.br
[3+2] Annulation Silver salts Tunes diastereoselectivity of the product. mdpi.com
Synthesis of Rh₂(OAc)₄ LiCl, Li₂CO₃ Enhances solubility of RhCl₃, stabilizes intermediates, suppresses over-reduction. acs.org
Ethylene Oxidation Fe(III) Re-oxidizes Rh(I) to catalytic Rh(III) species. cdnsciencepub.com

Spectroscopic Tracking of Reaction Progress and Intermediate Species

Spectroscopic techniques are indispensable tools for monitoring catalytic reactions in real-time (in situ or operando) and for characterizing reactive intermediates that exist only transiently. researchgate.netosti.gov

High-pressure infrared (HP-IR) spectroscopy is particularly useful for studying reactions involving gaseous reagents like CO and H₂, such as hydroformylation. researchgate.net It allows for the identification of the most abundant rhodium species under catalytic conditions, such as acyl rhodium complexes, and can be used to determine the rates of single elementary steps, like CO dissociation. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including high-pressure NMR, is another powerful technique. researchgate.net ³¹P NMR is frequently used to study reactions involving phosphine (B1218219) ligands, providing information on the coordination environment of the rhodium center and helping to characterize intermediates like rhodacyclopentadienes. researchgate.net In situ NMR monitoring has been used to follow the temporal concentration of reactants and products, providing data for detailed kinetic analysis and helping to identify catalyst resting states. nih.gov

Other spectroscopic methods also play a crucial role. In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Photoelectron Spectroscopy (XPS) have been used to study single-atom rhodium catalysts, providing insights into the oxidation state of rhodium and its interaction with the support during reactions like CO oxidation. osti.govnortheastern.edunih.gov UV-visible spectroscopy can be used to monitor the formation of complexes between the catalyst and substrates, as demonstrated in the Rh(III)-catalyzed oxidation of pentoxifylline, where it supported the formation of a 1:1 complex between the catalyst and the substrate. sphinxsai.com

Table 4: Spectroscopic Techniques in Mechanistic Studies of Rhodium Catalysis

Spectroscopic Technique Application Information Obtained Example Reaction
High-Pressure Infrared (HP-IR) Spectroscopy In situ monitoring of catalytic reactions Identification of abundant catalyst species (e.g., Rh-acyl), kinetics of elementary steps (e.g., ligand dissociation). researchgate.net Hydroformylation researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy In situ reaction monitoring, characterization of intermediates Reaction kinetics, identification of resting states, structural elucidation of intermediates (e.g., using ³¹P, ¹H). researchgate.netnih.gov Transfer Hydroarylation, [2+2+2] Cycloaddition researchgate.netnih.gov
In situ DRIFTS / XPS Characterization of heterogeneous catalysts under reaction conditions Oxidation state of Rh, CO adsorption behavior, role of support. osti.govnortheastern.edu CO Oxidation on single-atom Rh catalysts osti.govnortheastern.edu
UV-Visible Spectroscopy Monitoring complex formation Evidence for catalyst-substrate complex formation. sphinxsai.com Oxidation of Pentoxifylline sphinxsai.com
ESI-MS (Electrospray Ionization-Mass Spectrometry) Detection of ionic intermediates Identification of key catalytic intermediates in solution. researchgate.net [2+2+2] Cycloaddition researchgate.net

Theoretical and Computational Chemistry of Rhodium Iii Chloride Hydrate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has been extensively used to investigate the electronic structure and bonding in rhodium(III) chloride hydrate (B1144303) and related complexes. rsc.orgresearchgate.netrsc.org In aqueous solutions, rhodium(III) chloride exists as a mixture of various aquo and chloro complexes, such as [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, and isomers of [RhCl₂(H₂O)₄]⁺ and [RhCl₃(H₂O)₃]. wikipedia.org DFT calculations help elucidate the geometries and relative stabilities of these species.

Studies on rhodium(III) complexes reveal that the coordination environment significantly influences the electronic properties. For instance, in octahedral Rh(III) complexes, the d-orbitals split into t₂g and e_g sets. The nature of the ligands (e.g., Cl⁻ vs. H₂O) dictates the energy gap between these orbitals, which in turn affects the complex's reactivity and spectroscopic properties. DFT calculations on complexes like [RhCl₆]³⁻ provide detailed information on bond lengths and the covalent character of the Rh-Cl bonds. researchgate.net

Research has shown that the bonding between rhodium and its ligands, such as phosphines or hydrazones, involves a degree of charge transfer, which can be quantified by DFT. researchgate.netias.ac.in For example, in a [RhL(PPh₃)₂Cl₂] complex, the ligand was found to function as an electron donor upon coordination. ias.ac.in These electronic details are crucial for understanding the catalytic activity of rhodium complexes derived from the hydrate precursor.

Table 1: Calculated Properties of Rhodium(III) Complexes from DFT Studies

ComplexPropertyCalculated ValueReference
[RhL₂]³⁺ (L = 1,4,7-trithiacyclononane)Rh-S bond length2.332(2) Å researchgate.net
[Rh(ppy)₃]Nature of LUMOPrimarily ligand π* character uq.edu.au
[Rh₆(PH₃)₆H₁₂]²⁺HOMO-LUMO gap0.50 eV rsc.org
[Rh(tpy)Cl(CH₃CN)₂]²⁺Rh-Cl bond lengths2.3530(5) Å, 2.3067(4) Å mdpi.com

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Computational modeling is a powerful tool for elucidating the intricate mechanisms of reactions catalyzed by rhodium complexes, which are often derived from rhodium(III) chloride hydrate. lmu.de DFT calculations are frequently employed to map out the potential energy surfaces of catalytic cycles, identifying intermediates, transition states, and corresponding activation energies. nih.gov

A prime example is the hydroformylation reaction, one of the most significant industrial applications of rhodium catalysis. acs.orgacs.org Computational studies have detailed the Heck and Breslow mechanism, involving steps like ligand dissociation, olefin coordination, migratory insertion, and reductive elimination. lmu.deacs.org These models can predict how modifications to ligands (e.g., phosphines) affect the energy barriers of key steps, thereby influencing catalytic activity and selectivity. acs.org For instance, calculations have shown that highly electron-withdrawing phosphite (B83602) and N-heterocyclic carbene (NHC) ligands can lead to more active hydroformylation catalysts. acs.org

Similarly, the mechanisms of C-H functionalization reactions catalyzed by rhodium have been extensively investigated. nih.gov Theoretical studies have helped distinguish between possible pathways for C-H bond cleavage, such as concerted metalation-deprotonation (CMD), oxidative addition, or σ-complex assisted metathesis. nih.gov By calculating the energy profiles for these different routes, researchers can determine the most plausible mechanism and understand the origins of regioselectivity and stereoselectivity. nih.gov

Table 2: Computed Activation Barriers for Key Steps in Rhodium-Catalyzed Reactions

ReactionCatalytic StepSystemComputed Activation Energy (kJ/mol)Reference
Isoprene HydroformylationApical-equatorial coordinationRh/dppe catalyst16.0 acs.org
CO OxidationApparent activation energyRh/Al₂O₃100-110 nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

In solution, the behavior of rhodium(III) chloride hydrate is governed by complex equilibria and interactions with solvent molecules. wikipedia.org Molecular dynamics (MD) simulations are uniquely suited to study these dynamic processes. By simulating the motion of the rhodium complexes and surrounding water molecules over time, MD can provide detailed insights into solvation structures, ion pairing, and the dynamics of ligand exchange.

MD simulations of Rh³⁺ in aqueous solution have characterized the structure of the hydration shells. researchgate.net The Rh³⁺ aquaion is known to have one of the longest residence times for water molecules in its first hydration shell, indicating a very stable hexahydrated complex, [Rh(H₂O)₆]³⁺. researchgate.net Simulations can reveal the average Rh-O distances, coordination numbers, and the orientation of water molecules in the first and second solvation shells. researchgate.net

Furthermore, ab initio molecular dynamics (AIMD), which combines DFT with molecular dynamics, can be used to study reactions and ligand exchange in solution with greater accuracy. For example, AIMD simulations have been used to explore the influence of the first solvation shell on the properties and reactivity of rhodium complexes. unige.chunige.ch These simulations show that explicit solvent molecules can significantly affect the electronic structure and even participate in reaction mechanisms, highlighting the importance of including solvent effects in computational models. unige.ch

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry plays a vital role in interpreting and predicting the spectroscopic properties of rhodium(III) chloride hydrate and its complexes. By calculating spectroscopic parameters and comparing them with experimental data, researchers can confirm structures and gain a deeper understanding of electronic transitions and vibrational modes. rsc.org

Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra. ias.ac.in For the various rhodium(III) aquo-chloro species present in solution, TD-DFT can calculate the energies and intensities of electronic transitions, which correspond to the absorption bands observed experimentally. wikipedia.orgmdpi.com For example, calculations on rhodium(III) terpyridyl complexes have successfully assigned the absorption bands to specific metal-to-ligand charge transfer (MLCT) or ligand-centered (π→π*) transitions. mdpi.com

Similarly, calculations of vibrational frequencies using DFT can be compared with experimental Infrared (IR) and Raman spectra. This comparison helps in assigning specific vibrational modes to the stretching and bending of bonds within the molecule. In a combined experimental and theoretical study of tris(ethylenediamine)rhodium(III) chloride, ab initio calculations of Raman and Raman optical activity (ROA) spectra were crucial for identifying the correct conformer in solution and understanding the role of solvent molecules in the observed spectral features. unige.ch

Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data

ComplexSpectroscopic TechniqueExperimental λ (nm)AssignmentReference
Rhodium complex 1UV/Vis368, 433¹MLCT [dπ(Rh) → π*(ptpy)] d-nb.info
Electrogenerated [Rhᴵ(tpy)Cl]UV-Vis384, 515, 607, 665Visible region absorption bands mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Selectivity Relationship (QSSR) models are statistical methods used to correlate the structural or physicochemical properties of catalysts with their observed activity or selectivity. nih.gov These models are becoming increasingly valuable in the rational design of new, more efficient catalysts derived from precursors like rhodium(III) chloride hydrate. uib.no

The core principle of QSAR/QSSR is to develop a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to a specific outcome, such as reaction rate or enantiomeric excess. nih.govu-tokyo.ac.jp Descriptors can be steric (e.g., cone angle), electronic (e.g., Hammett parameters), or derived from complex computational methods like Comparative Molecular Field Analysis (CoMFA). u-tokyo.ac.jp

In the context of rhodium catalysis, QSAR models have been used to guide the design of ligands for reactions like asymmetric hydrogenation. uib.no By building a model based on a set of known catalysts, researchers can predict the performance of new, untested ligand structures. This in silico screening process can significantly accelerate the discovery of optimal catalysts by focusing experimental efforts on the most promising candidates. uib.noibs.re.kr While developing robust QSAR models for complex catalytic systems remains a challenge, they represent a powerful approach for navigating the vast chemical space of potential ligands and reaction conditions. nih.gov

Emerging Research Frontiers and Advanced Applications of Rhodium Iii Chloride Hydrate

Precursor in the Synthesis of Novel Rhodium Complexes and Organometallic Compounds

The utility of rhodium(III) chloride hydrate (B1144303) as a precursor is its most defining characteristic in synthetic chemistry. Its reactivity and solubility in polar organic solvents facilitate the substitution of its chloride and water ligands, opening pathways to a vast inventory of rhodium(III) and rhodium(I) complexes. wikipedia.org This versatility has established it as the entry point for much of the organorhodium chemistry explored today.

Detailed research has demonstrated that rhodium(III) chloride hydrate reacts readily with a wide range of ligands to form complexes with tailored properties. For instance, it reacts with tertiary phosphines in alcoholic solutions to yield complexes like RhCl₃(SR₂)₃. wikipedia.org A paramount example of its role as a precursor is the synthesis of Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I) [RhCl(PPh₃)₃]. This is achieved by treating rhodium(III) chloride hydrate with an excess of triphenylphosphine (B44618) in refluxing ethanol (B145695). wikipedia.orgbyjus.com In this reaction, triphenylphosphine acts as both a ligand and a reducing agent, converting the Rh(III) center to Rh(I). byjus.com

Furthermore, rhodium(III) chloride hydrate is instrumental in synthesizing complexes with nitrogen- and oxygen-based ligands. It reacts with ammonia (B1221849) to form pentamminerhodium chloride, [RhCl(NH₃)₅]Cl₂, and with acetylacetone (B45752) to produce rhodium acetylacetonate. wikipedia.org Reactions with alkenes, such as 1,5-cyclooctadiene, yield important organometallic dimers like cyclooctadiene rhodium chloride dimer, which are themselves valuable starting materials for other catalysts. wikipedia.org Its application extends to the creation of advanced catalytic systems, including rhodium-cobalt (Rh-Co) bimetallic catalysts for Fischer-Tropsch synthesis and specific rhodium(III) catalysts for the asymmetric reduction of ketones. sigmaaldrich.combiocompare.com

PrecursorReactant(s)Synthesized Compound/ComplexSignificance/ApplicationReference(s)
Rhodium(III) chloride hydrateTriphenylphosphine (excess) in ethanolWilkinson's Catalyst ([RhCl(PPh₃)₃])Homogeneous catalyst for alkene hydrogenation. wikipedia.org, byjus.com
Rhodium(III) chloride hydrateAmmonia (aqueous)Pentamminerhodium chloride ([RhCl(NH₃)₅]Cl₂)Intermediate in rhodium chemistry. wikipedia.org
Rhodium(III) chloride hydrate1,5-CyclooctadieneCyclooctadiene rhodium chloride dimerPrecursor for numerous Rh(I) catalysts. wikipedia.org
Rhodium(III) chloride hydrateAcetylacetoneRhodium acetylacetonateCatalyst and precursor for Rh nanoparticles. wikipedia.org
Rhodium(III) chloride hydrateCobalt precursor on silica (B1680970) supportSilica-supported Rhodium-Cobalt (Rh-Co) catalystBimetallic catalyst for Fischer-Tropsch synthesis. sigmaaldrich.com

Applications in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances—are increasingly central to modern synthesis. Rhodium(III) chloride hydrate plays a significant role in this paradigm shift, primarily through its use in developing highly efficient and selective catalysts. aakash.ac.inchemimpex.com

Catalysts derived from rhodium(III) chloride hydrate are crucial for a variety of organic transformations that align with green chemistry goals. These include hydrogenations, oxidations, and hydroformylation reactions that can be conducted under milder conditions of temperature and pressure, thereby reducing energy consumption. aakash.ac.inchemimpex.comchemicalbook.com The high efficiency of these rhodium-based catalysts often leads to higher yields and fewer byproducts, minimizing waste. For example, its use as a precursor for catalysts in the production of fine chemicals and pharmaceuticals allows for more cost-effective and environmentally benign processes compared to stoichiometric reagents. chemimpex.comslideshare.net

A specific research finding highlights the synthesis of a Rh@CTF (covalent triazine framework) catalyst from rhodium(III) chloride hydrate. sigmaaldrich.combiocompare.com This material has demonstrated high efficiency in the hydroformylation of 1-octene, a key industrial reaction. sigmaaldrich.com Such supported catalysts are often more stable and easier to separate from the reaction mixture, facilitating catalyst recycling—a core tenet of sustainable chemistry. The ability to create innovative catalysts that enhance reaction efficiency and selectivity underscores the importance of rhodium(III) chloride hydrate in advancing sustainable synthetic practices. slideshare.net

Role in Supramolecular Chemistry and Self-Assembly of Metal-Organic Frameworks

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, while metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Rhodium(III) chloride hydrate serves as a fundamental source of the rhodium ions that act as nodes in these complex, self-assembled architectures.

While the direct use of rhodium(III) chloride hydrate in a one-pot MOF synthesis is less common, it is the essential starting point for creating the rhodium-containing building blocks. nih.gov For example, organometallic half-sandwich complexes, such as the dimeric complex [Cp*RhCl₂]₂, are synthesized from rhodium chloride precursors. These rhodium-based units can then be used in self-assembly processes with appropriate organic linkers to form discrete, three-dimensional structures like molecular squares and cubes. nih.gov The geometry and coordination preferences of the rhodium center dictate the final structure of the supramolecular ensemble.

Furthermore, rhodium(III) ions derived from the hydrate are considered suitable metal centers for constructing Supramolecular Metal-Organic Frameworks (SMOFs), where hydrogen bonding and other non-covalent interactions play a key role in the final architecture. thermofisher.com The synthesis of materials like covalent triazine frameworks (CTFs) for supporting rhodium catalysts also falls within this domain. sigmaaldrich.com In these applications, rhodium(III) chloride hydrate is the precursor to the active rhodium species that are incorporated into the pre-designed porous framework, blending the fields of catalysis and materials science.

Integration into Multidisciplinary Research Areas (e.g., Electrocatalysis, Fuel Cells as a precursor)

The unique electronic and catalytic properties of rhodium make it a valuable component in materials designed for electrochemical applications. Rhodium(III) chloride hydrate is a key precursor for integrating rhodium into these advanced materials, particularly in the fields of electrocatalysis and energy conversion, such as in fuel cells. chemimpex.com

In electrocatalysis, research has shown that rhodium(III) chloride can be used to prepare rhodium nanoparticles. These nanoparticles, when doped onto support materials like graphene, create hybrid electrocatalysts with enhanced activity for reactions crucial to energy and sensing applications. One study detailed the synthesis of rhodium thin films for the electrocatalytic hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel. The synthesis involved using rhodium(III) chloride hydrate to first create a rhodium-based precursor, which was then deposited as a thin film via aerosol-assisted chemical vapor deposition (AACVD).

In the context of fuel cells, rhodium-containing catalysts are investigated for their potential to improve efficiency and durability. chemimpex.com Rhodium(III) chloride hydrate is employed in the development of these advanced catalytic materials. Its role as a precursor allows for the controlled deposition of rhodium onto various substrates, creating catalysts for both the oxygen reduction reaction (ORR) and for the production of CO-free hydrogen, which are vital for the long-term performance of proton-exchange membrane (PEM) fuel cells.

Research AreaRole of Rhodium(III) Chloride HydrateSpecific Application/FindingSignificanceReference(s)
ElectrocatalysisPrecursor for Rh nanoparticlesDoping graphene with Rh nanoparticles to create hybrid electrocatalysts.Enhanced catalytic activity for energy, sensing, and biomedical sectors.
Hydrogen Evolution Reaction (HER)Precursor for thin-film depositionSynthesis of hierarchically grown rhodium thin films via AACVD.Development of efficient electrocatalysts for clean hydrogen production.
Fuel CellsPrecursor for catalyst developmentUsed in creating advanced materials for PEM fuel cells.Improving catalyst activity and durability for energy conversion. chemimpex.com

Conclusion and Future Research Directions

Synthesis of Novel Forms and Controlled Architectures

The development of new synthetic methodologies is paramount to unlocking the full potential of rhodium-based materials. Future research will likely focus on the creation of novel forms and precisely controlled architectures derived from rhodium(III) chloride hydrate (B1144303), moving beyond traditional bulk materials to sophisticated, tailored structures.

A significant area of interest is the synthesis of well-defined rhodium nanoparticles. mdpi.com The chemical reduction of rhodium(III) chloride hydrate is a common method for producing these nanoparticles. mdpi.com By carefully controlling reaction parameters and employing various stabilizing agents, researchers can tune the size, shape, and surface chemistry of the resulting nanoparticles. This control is crucial as these properties dictate the catalytic activity and selectivity of the nanomaterials in various applications, including hydrogenation and hydrosilylation reactions. mdpi.com

Furthermore, rhodium(III) chloride hydrate serves as a critical precursor for the synthesis of single-atom catalysts. In these systems, individual rhodium atoms are dispersed and stabilized on a support material. This atomic dispersion maximizes the efficiency of the precious metal, offering the potential for unparalleled catalytic performance. Research in this area will involve the rational design of support materials and the development of precise synthetic protocols to ensure the formation and stability of isolated rhodium centers.

The creation of complex coordination compounds with tailored molecular geometries is another promising frontier. scirp.org By reacting rhodium(III) chloride hydrate with a diverse range of organic ligands, chemists can construct intricate molecular architectures. scirp.org These complexes are of interest not only for their potential catalytic applications but also for their unique electronic and photophysical properties, which could be harnessed in areas such as materials science and medicinal chemistry. scirp.org

Development of More Efficient and Selective Catalytic Systems

Rhodium(III) chloride hydrate is a well-established precursor for a wide range of homogeneous and heterogeneous catalysts. Future research will undoubtedly focus on enhancing the efficiency and selectivity of these catalytic systems to meet the growing demands for sustainable and cost-effective chemical transformations.

One key area of development is the design of catalysts that operate under milder reaction conditions, reducing the energy input and environmental impact of chemical processes. This involves the synthesis of highly active rhodium complexes that can facilitate reactions at lower temperatures and pressures. Furthermore, the development of catalysts with enhanced selectivity will be crucial for minimizing the formation of unwanted byproducts and simplifying purification processes.

A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst from the reaction mixture. To address this, researchers are exploring the immobilization of rhodium complexes derived from rhodium(III) chloride hydrate onto solid supports. rsc.org This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.org Covalent organic polymers (COPs) rich in phosphorus have emerged as promising supports, demonstrating the ability to maintain high catalytic activity and structural stability over multiple reaction cycles. rsc.org

The table below summarizes some of the catalytic applications of systems derived from Rhodium(III) chloride hydrate.

Catalytic ApplicationCatalyst SystemSubstrateProductReference
Fischer-Tropsch SynthesisRhodium-cobalt bimetallic catalyst on silica (B1680970)Syngas (CO + H₂)Hydrocarbons alkalisci.comsigmaaldrich.com
Asymmetric Ketone ReductionN-2-(2,3,4,5-tetramethylcyclopentadienyl)benzyl-(l)-norephedrine rhodium(III) chlorideKetonesChiral Alcohols alkalisci.comsigmaaldrich.com
HydroformylationRh@CTF (covalent triazine frameworks)1-OcteneAldehydes alkalisci.comsigmaaldrich.com
HydrosilylationRhodium nanoparticles stabilized by PEG-tagged imidazolium (B1220033) saltsInternal AlkynesVinylsilanes mdpi.com
Reduction of NitroarenesRhodium nanoparticles stabilized by PEG-tagged imidazolium saltsNitroarenesAnilines mdpi.com
Transfer Hydroarylation[Rh(IPr*OMe)(COD)Cl]Alkenes/Alkynes and Aryl DonorsArylated Products nih.gov

Advanced In Situ Spectroscopic and Mechanistic Probes

A deep understanding of reaction mechanisms is fundamental to the rational design of improved catalysts. The application of advanced in situ spectroscopic techniques will be instrumental in elucidating the intricate steps of rhodium-catalyzed reactions, providing real-time insights into the formation and transformation of catalytic intermediates.

Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 13C and 31P NMR, are powerful tools for tracking the evolution of rhodium complexes during a catalytic cycle. nih.govresearchgate.netchemrxiv.org Isotopic labeling studies, for instance, can help to identify the resting state of a catalyst and differentiate between on-cycle and off-cycle intermediates. nih.gov Dissolution Dynamic Nuclear Polarization (dDNP) is another emerging technique that offers superior signal enhancement, enabling the detection of low-concentration reaction intermediates that would otherwise be invisible to conventional NMR. sci-hub.se

In situ Raman and Infrared (IR) spectroscopy provide complementary information about the vibrational modes of molecules, allowing for the identification of key functional groups and the monitoring of bond-breaking and bond-forming events. chemrxiv.orgnih.gov For example, in situ Raman spectroscopy has been used to observe the coordination of chloride ions to single iridium atomic sites, providing mechanistic insight into the catalyst's behavior in different chemical environments. nih.gov Similar approaches can be applied to rhodium systems derived from rhodium(III) chloride hydrate to understand ligand exchange processes and the nature of the active catalytic species.

Computational modeling, in conjunction with experimental data, will play an increasingly important role in building comprehensive mechanistic models. nih.gov Density Functional Theory (DFT) calculations can be used to predict the structures and energies of proposed intermediates and transition states, helping to validate or refine mechanistic hypotheses derived from spectroscopic observations.

Exploration of New Reactivity Modes and Transformative Applications

While rhodium catalysis is well-established for reactions like hydrogenation, hydroformylation, and carbonylation, future research will aim to uncover novel reactivity modes and expand the application of rhodium(III) chloride hydrate-derived catalysts to new and transformative chemical reactions. chemimpex.com

One area of growing interest is the activation of traditionally unreactive chemical bonds, such as carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. nih.gov The development of rhodium catalysts capable of selectively functionalizing these bonds would open up new and more efficient synthetic routes to complex molecules, avoiding the need for pre-functionalized starting materials. For instance, research has shown that rhodium catalysts can mediate transfer hydroarylation reactions that involve a reversible C-C bond activation step. nih.gov

The unique properties of rhodium complexes are also being explored in the field of materials science. chemimpex.comchemimpex.com For example, rhodium-based compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs) and as photoluminescent materials. Rhodium(III) chloride hydrate can also be used to produce platinum-rhodium alloys, which are valuable in various industrial applications, including the manufacturing of textile glass fibers and LCD panels.

Furthermore, the intersection of rhodium chemistry with biology and medicine is a promising area for future exploration. The synthesis of rhodium-containing coordination compounds as potential metallopharmaceuticals is an active area of research, inspired by the success of platinum-based anticancer drugs. scirp.org

The following table highlights some of the diverse applications of Rhodium(III) chloride hydrate.

Application AreaSpecific UseDescriptionReference
CatalysisPrecursor for homogeneous and heterogeneous catalystsUsed in hydrogenation, carbonylation, hydroformylation, and oxidation reactions. chemimpex.com
ElectroplatingCoating for jewelry and automotive partsProvides a durable, corrosion-resistant, and aesthetically pleasing finish. chemimpex.com
Materials ScienceProduction of platinum-rhodium alloysAlloys are used in high-temperature applications like glass fiber production and thermocouples. safina.eu
Analytical ChemistryReagent for spectrophotometryUsed to detect and quantify other substances in complex mixtures. chemimpex.comchemimpex.com
Organic SynthesisRaw material for organometallic compoundsA starting point for the synthesis of a wide variety of rhodium complexes. wikipedia.org

Sustainability and Circular Economy Considerations in Rhodium Chemistry

Rhodium is a rare and precious metal, making sustainability and the implementation of a circular economy essential considerations for its long-term use. samaterials.comsfa-oxford.com The high cost and environmental impact associated with primary mining necessitate a strong focus on recycling and efficient use of this critical element. sfa-oxford.comacdlabs.com

The development of a robust circular economy for rhodium is paramount. rhodiummaster.comtamaaernova.com This involves creating efficient processes for recovering rhodium from end-of-life products, such as spent automotive catalytic converters, which are a major source of secondary rhodium. sfa-oxford.commatthey.com Advanced refining techniques, including smelting, leaching, and solvent extraction, are employed to separate and purify rhodium from complex multimetal scrap. sfa-oxford.com Improving the efficiency and environmental footprint of these recycling processes is a key area for future research. samaterials.com

Furthermore, there is a growing effort to replace precious metal catalysts, including those based on rhodium, with catalysts based on more earth-abundant and less toxic metals like iron and nickel. acdlabs.comacs.org While these alternatives currently face challenges in terms of activity and scope, continued research in this area could lead to more sustainable catalytic systems in the future. acs.org The carbon footprint of recycled platinum group metals (PGMs), including rhodium, is significantly lower—up to 97% less—than that of primary mined metals, highlighting the environmental benefits of a circular economy. matthey.commatthey.com

Q & A

Q. What methodologies are recommended for synthesizing Rhodium(III) chloride hydrate (RhCl₃·xH₂O) with controlled hydration levels?

To achieve controlled hydration, start with anhydrous RhCl₃ (CAS 10049-07-7) and expose it to controlled humidity environments. Thermogravimetric analysis (TGA) can monitor mass loss at 100–200°C to determine the hydration state (x) . For reproducibility, store the compound in a desiccator with saturated salt solutions to maintain specific humidity levels. Hydration variability impacts catalytic activity, so pre-treatment (e.g., heating under vacuum) is critical for consistent results .

Q. How can spectroscopic techniques resolve the structural complexity of Rhodium(III) chloride hydrate in solution?

In aqueous solutions, RhCl₃·xH₂O exists as a mixture of species like [RhCl₂(H₂O)₄]⁺ and [RhCl(H₂O)₅]²⁺, which evolve over time . Use UV-Vis spectroscopy (absorption bands at 400–500 nm) to track speciation kinetics. Pair with X-ray diffraction (XRD) for crystalline phase identification and nuclear magnetic resonance (NMR) (¹H, ¹⁷O) to probe ligand exchange dynamics. For solid-state characterization, combine TGA with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (Rh³⁺) .

Q. What safety protocols are essential when handling Rhodium(III) chloride hydrate in the laboratory?

Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation . Store the compound in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions.

Advanced Research Questions

Q. How can researchers reconcile contradictory catalytic performance data for Rhodium(III) chloride hydrate in organic transformations?

Discrepancies often arise from hydration-dependent speciation. For example, the isomerization of alkenes requires pre-activation of RhCl₃·xH₂O under H₂ or CO to generate active Rh⁰ clusters . Document the hydration state (via TGA) and solution aging time to standardize protocols. Use in-situ infrared (IR) spectroscopy to monitor ligand exchange during catalysis and correlate with activity trends .

Q. What experimental design principles optimize Rhodium(III) chloride hydrate’s role in methane-to-acetic acid conversion?

Use a high-pressure reactor (10–50 bar CH₄/CO mixture) at 150–200°C. Pre-treat RhCl₃·xH₂O with HI or H₂O₂ to generate Rh³⁺-oxo intermediates critical for C–H activation . Include co-catalysts like KI to stabilize intermediates. Analyze products via gas chromatography (GC) with flame ionization detection (FID) and validate selectivity using isotopic labeling (¹³CH₄) .

Q. How can mechanistic studies elucidate the catalytic cycle of Rhodium(III) chloride hydrate in cross-coupling reactions?

Combine density functional theory (DFT) calculations with operando X-ray absorption spectroscopy (XAS) to track Rh oxidation states during arylboronic acid coupling. Identify key intermediates like [RhCl(H₂O)₅]²⁺ using electrospray ionization mass spectrometry (ESI-MS). Compare kinetic isotope effects (KIE) for H/D exchange to distinguish between oxidative addition and ligand-assisted pathways .

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